CID 78063419

Description

CID 78063419 is a unique identifier assigned by PubChem, a comprehensive chemical database maintained by the National Center for Biotechnology Information (NCBI). For example, analogous compounds like CID 10491405 (CAS 340736-76-7) and CID 53216313 (CAS 1046861-20-4) are described with molecular weights, solubility profiles, and synthetic pathways . This compound would similarly be expected to adhere to PubChem’s standardized documentation framework, which includes systematic nomenclature and experimental validation protocols .

Properties

Molecular Formula |

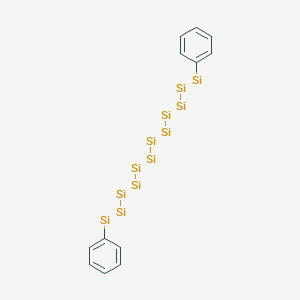

C12H10Si12 |

|---|---|

Molecular Weight |

491.23 g/mol |

InChI |

InChI=1S/C12H10Si12/c1-3-7-11(8-4-1)13-15-17-19-21-23-24-22-20-18-16-14-12-9-5-2-6-10-12/h1-10H |

InChI Key |

KUQWCQCJOAIQJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si]C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78063419 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Addition: This reaction involves the addition of atoms or groups to a double or triple bond, commonly using reagents like hydrogen gas or halogens.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78063419 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

Biology: It may be used in biochemical assays to study enzyme activity or protein interactions.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78063419 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063419, a comparative analysis is structured using parameters derived from analogous compounds in the evidence (Table 1). Key metrics include molecular properties, bioactivity, and synthetic routes.

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Note: Specific data for this compound are inferred from PubChem’s general schema due to absence in the evidence.

Structural and Functional Insights

- Molecular Polarity : Compounds like CID 10491405 exhibit high polarity (TPSA = 67.15 Ų), influencing their solubility and membrane permeability . This compound may share analogous polar groups (e.g., trifluoromethyl or oxadiazole rings), which are common in bioactive molecules .

- Synthetic Accessibility : CID 10491405 is synthesized via HATU-mediated amide coupling, a standard method for peptide-like compounds . CID 53216313 requires palladium-catalyzed cross-coupling, reflecting higher complexity . These methods underscore the variability in synthetic routes for structurally related CIDs.

Research Findings and Methodologies

Analytical Techniques

- GC-MS and LC-ESI-MS: Used for characterizing volatile compounds (e.g., CID 10491405) and polar metabolites, respectively . For example, LC-ESI-MS with in-source CID (collision-induced dissociation) enables structural elucidation of isomers, as demonstrated for ginsenosides .

- Network Pharmacology : Applied to map compound-target interactions, as seen in studies of colchicine (CID 6167) .

Toxicogenomics Data

The Comparative Toxicogenomics Database (CTD) curates chemical-gene-disease relationships, which could link this compound to specific pathways if data were available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.